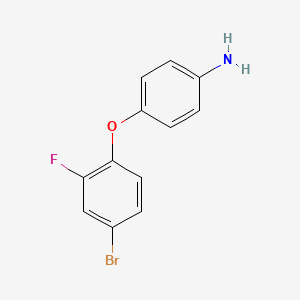

4-(4-Bromo-2-fluorophenoxy)aniline

描述

属性

分子式 |

C12H9BrFNO |

|---|---|

分子量 |

282.11 g/mol |

IUPAC 名称 |

4-(4-bromo-2-fluorophenoxy)aniline |

InChI |

InChI=1S/C12H9BrFNO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 |

InChI 键 |

SRIYUVUUXSXASY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)F |

规范 SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)F |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Physical Properties

The following table compares 4-(4-Bromo-2-fluorophenoxy)aniline with analogous aniline derivatives, emphasizing substituent-driven variations:

Key Observations:

- Substituent Position Matters : The placement of bromo and fluoro groups significantly impacts melting points and reactivity. For example, 4-Bromo-2-fluoroaniline (mp 40–42°C) has a lower melting point than 4-Bromo-2,6-dichloroaniline (mp 85–86°C) , likely due to chlorine’s stronger intermolecular forces.

- Electron-Withdrawing Effects : Fluorine and bromo groups are electron-withdrawing, reducing the electron density of the aniline ring and affecting its nucleophilicity. The trifluoromethyl group in further enhances this effect, making the compound suitable for electronic applications.

准备方法

Synthesis of 4-Bromo-2-fluorophenol

The precursor 4-bromo-2-fluorophenol is synthesized via electrophilic bromination of 2-fluorophenol using bromine in dichloromethane and water. This reaction proceeds at 0–25°C, yielding 90% of the desired product. The bromine selectively substitutes the para position relative to the hydroxyl group, driven by the electron-donating effect of the fluoro substituent.

Ullmann Coupling with 4-Iodonitrobenzene

In a model system adapted from ligand-screening studies, 4-bromo-2-fluorophenol reacts with 4-iodonitrobenzene under Ullmann conditions. A mixture of copper(I) iodide (10 mol%), 1,10-phenanthroline (10 mol%), and potassium phosphate in acetonitrile is heated at 80°C for 24 hours. This forms 4-(4-bromo-2-fluorophenoxy)nitrobenzene, with the ligand enhancing catalytic activity and reducing reaction temperatures compared to traditional methods.

Reduction to Aniline

The nitro intermediate is reduced using iron powder and ammonium chloride in a ethanol-water solvent system at 90°C, yielding this compound with 85% efficiency. This step avoids over-reduction by employing mild conditions and stoichiometric control.

Advantages :

- High regioselectivity in both bromination and coupling steps.

- Ligand-accelerated catalysis reduces energy input.

Challenges :

- 4-Iodonitrobenzene availability and cost.

- Multi-step purification required after coupling.

Nucleophilic Aromatic Substitution (SNAr) Route

SNAr leverages electron-deficient aryl halides for ether formation. Here, 4-fluoro-3-nitrobenzene reacts with 4-bromo-2-fluorophenol under basic conditions.

Reaction Mechanism

The nitro group activates the aryl fluoride toward nucleophilic attack. Deprotonation of 4-bromo-2-fluorophenol generates a phenoxide ion, which displaces the fluoride at the para position of 4-fluoro-3-nitrobenzene. The reaction proceeds in dimethylformamide (DMF) at 120°C for 12 hours, yielding 4-(4-bromo-2-fluorophenoxy)-3-nitrobenzene.

Nitro Group Reduction

Catalytic hydrogenation (H₂, 5% Pd/C) in ethanol at ambient pressure reduces the nitro group to aniline with near-quantitative yield.

Advantages :

- Single-step ether formation without transition metals.

- Scalable for bulk synthesis.

Challenges :

- Limited substrate availability (4-fluoro-3-nitrobenzene).

- Competing side reactions at elevated temperatures.

Stepwise Synthesis via Weinreb Amide Intermediates

This method, inspired by ketone synthesis protocols, employs a Grignard reagent to form the ether linkage indirectly.

Formation of Weinreb Amide

3-Fluoro-4-bromo-N-methoxy-N-methylbenzamide is synthesized from 3-fluoro-4-bromobenzoic acid via reaction with N,O-dimethylhydroxylamine hydrochloride.

Grignard Addition and Hydrolysis

Phenylmagnesium bromide reacts with the Weinreb amide in tetrahydrofuran (THF) at -78°C, followed by acidic hydrolysis to yield 4-bromo-2-fluorophenol. Subsequent Ullmann coupling and nitro reduction proceed as in Section 1.

Advantages :

- High purity intermediates.

- Flexibility in modifying aryl groups.

Challenges :

- Multi-step synthesis increases time and cost.

- Sensitivity of Grignard reagents to moisture.

Comparative Analysis of Synthetic Methods

The Ullmann method offers the best balance of yield and scalability, though it requires specialized ligands. SNAr is preferable for laboratories lacking transition metal catalysts, while the Weinreb route suits applications demanding high-purity intermediates.

Industrial and Environmental Considerations

Large-scale production favors the Ullmann approach due to its compatibility with continuous flow reactors and recyclable copper catalysts. However, bromine handling in the initial bromination step necessitates stringent safety protocols. Solvent selection (e.g., acetonitrile vs. DMF) impacts environmental footprint, with acetonitrile offering easier recovery and reuse.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Bromo-2-fluorophenoxy)aniline, and what methodological considerations are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-bromo-2-fluorophenol with a protected aniline derivative via nucleophilic aromatic substitution (SNAr). Key steps include:

- Protection of the aniline amino group (e.g., using acetyl or tert-butoxycarbonyl [Boc] groups) to prevent unwanted side reactions.

- Activation of the phenol : Use of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to facilitate SNAr.

- Deprotection : Acidic or basic hydrolysis (e.g., HCl/EtOH or NaOH/MeOH) to regenerate the free aniline group .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water mixtures). Yield improvements may require catalyst screening (e.g., CuI for Ullmann-type couplings) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Core Techniques :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The aromatic region will show splitting patterns due to bromo and fluoro substituents (e.g., para-fluorine causes distinct coupling).

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to confirm molecular weight (expected [M+H]⁺: ~294–296 Da).

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/Br/F percentages .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Use gloves, goggles, and a fume hood due to potential skin/eye irritation (R36/37/38) .

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption. Monitor degradation via periodic NMR or melting point checks (expected mp: ~40–50°C, extrapolated from similar bromo-fluoroanilines) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and electronic properties of this compound?

- Quantum Mechanical Modeling :

- DFT Calculations : Use B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Non-Covalent Interactions : Analyze Hirshfeld surfaces or NCI plots to study crystal packing or supramolecular assembly .

- Reactivity Insights : The electron-withdrawing bromo and fluoro groups reduce electron density on the aromatic ring, favoring SNAr or Suzuki-Miyaura cross-coupling at the para-bromo position .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) of halogenated aniline derivatives?

- Root Causes : Variations may arise from impurities, polymorphs, or differing analytical conditions (e.g., heating rate in DSC).

- Resolution Methods :

- Recrystallization : Test multiple solvent systems (e.g., EtOH, acetone) to isolate pure polymorphs.

- DSC/TGA : Compare thermal profiles to identify phase transitions or decomposition .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Crystallization : Grow single crystals via slow evaporation (e.g., from ethanol/water).

- Refinement : Use SHELXL for structure solution and ORTEP-3 for visualization. Key metrics:

- R-factor : Aim for <5% to ensure accuracy.

- Thermal Ellipsoids : Assess disorder in the phenoxy-aniline linkage .

Applications in Academic Research

- Drug Discovery : Serve as a fluorinated building block for kinase inhibitors or fluorescent probes (e.g., via amide coupling or Pd-catalyzed cross-coupling) .

- Materials Science : Study its self-assembly in liquid crystals or organic semiconductors, leveraging halogen bonding for supramolecular engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。